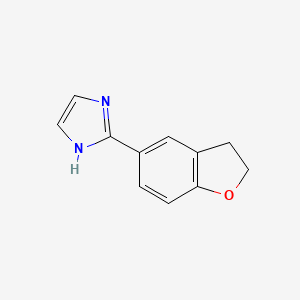

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-2,4-5,7H,3,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOBXHRFBMSTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The imidazole ring can then be introduced through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Cyclocondensation Reactions

The imidazole ring participates in cyclocondensation with carbonyl compounds and hydrazines. For example:

-

Reaction with Benzil : Under reflux in glacial acetic acid, the compound forms tetrasubstituted imidazole derivatives via a four-component reaction involving benzil, aldehydes, and ammonium acetate .

Electrophilic Aromatic Substitution

The benzofuran moiety undergoes electrophilic substitution at the 5-position due to electron-donating dihydrofuran oxygen:

-

Nitration : Reacts with nitric acid to introduce nitro groups, enhancing biological activity .

-

Halogenation : Chlorination or bromination occurs under mild conditions (e.g., SOCl₂ or Br₂/FeCl₃) .

Nucleophilic Substitution

The imidazole’s NH group acts as a weak acid (pKa ~14), enabling deprotonation and nucleophilic attack:

-

Alkylation : Reacts with alkyl halides (e.g., 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole) to form N-alkylated derivatives .

Oxidation and Reduction

-

Oxidation : The imidazole ring resists oxidation, but the benzofuran’s dihydro group oxidizes to a ketone under strong conditions (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation reduces the benzofuran’s double bond, forming a tetrahydro derivative.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the benzofuran ring:

Acid-Base Reactions

The imidazole NH participates in acid-base equilibria:

-

Protonation : Forms a cationic species in strong acids (e.g., HCl), enhancing solubility.

-

Deprotonation : Reacts with bases (e.g., NaOH) to form imidazolate ions, enabling further functionalization .

Biological Activity-Driven Modifications

-

Anti-inflammatory Derivatives : Introduction of fluorophenyl groups via electrophilic substitution enhances activity (IC₅₀ = 0.31 μM for 5-LO inhibition) .

-

Neuroprotective Agents : Hydrazone formation with thiosemicarbazides improves blood-brain barrier penetration .

Stability and Reactivity Trends

Scientific Research Applications

The compound exhibits a range of biological activities, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole, show significant antimicrobial activity. In particular, studies have demonstrated that benzofuran derivatives possess potent activity against various strains of bacteria and fungi. For instance, a series of synthesized compounds displayed minimum inhibitory concentration (MIC) values comparable to clinically used antimicrobial agents against gram-positive and gram-negative bacteria .

Anticancer Activity

Imidazole derivatives are known for their anticancer potential. The compound's unique structure allows it to interact with cellular targets involved in cancer progression. For example, studies have shown that certain imidazole analogs exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research has indicated that imidazole derivatives can inhibit inflammatory pathways, suggesting their application in treating conditions characterized by inflammation. The binding affinity of these compounds to cyclooxygenase enzymes further supports their role in modulating inflammatory responses .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes and receptors. The benzofuran moiety may facilitate binding to biological targets while the imidazole ring can coordinate with metal ions, enhancing its pharmacological effects.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial effects of various benzofuran derivatives, this compound was highlighted for its broad spectrum of activity against both bacterial and fungal strains. The MIC values ranged from 0.5 mg/mL to 1 mg/mL across different microorganisms tested .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of imidazole derivatives. In vitro studies demonstrated that certain compounds related to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | MIC: 0.5–1 mg/mL |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Structure | Anticancer | IC50: Varies |

| 4b,9b-Dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran | Structure | Antimicrobial | MIC: Varies |

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Benzimidazole Derivatives () Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) and 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) replace the dihydrobenzofuran with a benzimidazole core. Key differences include:

- Electronic Effects : Benzimidazoles exhibit enhanced π-π stacking due to fused aromatic rings, whereas the dihydrobenzofuran in the target compound introduces partial saturation, reducing planarity and altering electron distribution.

- Functionalization : Acetamide-thiazole-triazole substituents in analogs (e.g., 9a-e) improve solubility and binding affinity to biological targets, as inferred from docking studies .

b. Imidazole-Benzofuranone Hybrids () 5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one features a benzofuranone scaffold with a methylidene-imidazole substituent. Compared to the target compound:

- Polarity: The hydroxy group and carbonyl in benzofuranone increase polarity (topological polar surface area = 75.2 Ų) versus the non-oxidized dihydrobenzofuran in the target compound .

- Lipophilicity : The target compound’s dihydrobenzofuran moiety likely reduces XLogP (predicted ~1.3 for analogs) compared to fully aromatic benzofurans .

Substituent Variations and Pharmacological Implications

a. Thiophene/Pyrazine Ethers ()

Compounds like 2-methyl-5-nitro-1-[2-[phenyl(pyrazine-2-yl)methoxy]ethyl]-1H-imidazole (5c) incorporate nitro groups and heteroaromatic ethers. These substituents enhance metabolic stability but may increase toxicity compared to the simpler dihydrobenzofuran-imidazole structure.

b. Safety and Toxicity ()

While safety data for the target compound is unavailable, 2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol (a structural analog) is classified as hazardous upon inhalation . This suggests that alkyl substitutions on dihydrobenzofuran-imidazole derivatives may influence toxicity profiles.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran moiety fused with an imidazole ring, which contributes to its biological activity through various mechanisms of action.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzofuran component can interact with enzymes and receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions influence various biological pathways, leading to diverse pharmacological effects .

Antimicrobial Activity

Research has shown that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, a study evaluated several benzofuran derivatives for their activity against Mycobacterium tuberculosis and other pathogens. The results indicated that compounds similar to this compound demonstrated promising antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 0.60 µM .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | 8 |

| Compound B | E. coli | 16 |

| Compound C | S. aureus | 10 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds containing the imidazole ring have been shown to inhibit tumor growth in various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated IC50 values in the nanomolar range against cancer cells such as HeLa and T47D .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 0.70 |

| Compound E | T47D | 0.058 |

| This compound | Various | TBD |

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, research indicates that this compound may possess anti-inflammatory and analgesic properties. Studies suggest that it may modulate inflammatory pathways through its interaction with specific receptors involved in pain signaling .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Neurodegenerative Diseases : A study explored the effects of imidazole derivatives on neurodegenerative conditions, suggesting that they could ameliorate symptoms associated with diseases like Alzheimer's and Parkinson's due to their ability to cross the blood-brain barrier and interact with neuroreceptors .

- Cardiovascular Applications : Another investigation into imidazoles indicated their potential as cardiovascular agents by acting on alpha adrenergic receptors, which could be beneficial for treating conditions such as hypertension .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation reactions between substituted benzofuran derivatives and imidazole precursors. For example, refluxing o-phenylenediamine with substituted aryl aldehydes in the presence of ammonia or sodium hydroxide under controlled pH conditions (e.g., alkaline to litmus) is a common approach . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidazole cyclization.

- Catalyst use : Acidic or basic catalysts (e.g., NH₃, NaOH) improve ring closure efficiency.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation.

Post-synthesis, purification via recrystallization (e.g., ice-cold water) and TLC monitoring (chloroform:methanol, 6:1 v/v) ensures purity .

Q. How can researchers verify the structural integrity and purity of synthesized this compound derivatives?

A multi-technique approach is critical:

Q. What role do substituents on the benzofuran and imidazole moieties play in modulating biological activity?

Substituents influence electronic, steric, and solubility properties:

- Electron-withdrawing groups (e.g., Br, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .

- Methoxy/methyl groups : Improve solubility and bioavailability via increased lipophilicity .

Systematic SAR studies using derivatives with varied R-groups (Table 1 in ) can guide optimization.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G* basis sets are standard for optimizing geometries and assessing charge distribution .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR). Analyze binding poses (e.g., π-π stacking with Phe residues) and affinity scores (ΔG) to prioritize candidates .

- Reaction path search : Quantum chemical calculations (e.g., ICReDD methods) identify transition states and optimize reaction conditions .

Q. What methodologies resolve contradictions between in-silico predictions (e.g., ADMET) and in-vitro experimental results for imidazole derivatives?

Discrepancies often arise from:

- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to improve bioavailability.

- Off-target effects : Perform selectivity assays (e.g., kinase profiling) to rule out non-specific binding .

- Metabolic instability : Incorporate prodrug strategies (e.g., esterification) guided by CYP450 metabolism predictions .

Q. How can tautomeric mixtures (e.g., 5- vs. 6-substituted benzimidazoles) complicate spectral analysis, and what strategies mitigate this?

Tautomerism in NMR:

- Dynamic effects : Use low-temperature ¹H NMR (e.g., DMSO-d₆ at 25°C) to slow exchange and resolve peaks .

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., methoxy vs. aromatic protons) .

- Computational NMR prediction : Compare experimental shifts with DFT-calculated values to identify dominant tautomers .

Q. What advanced separation techniques are suitable for purifying structurally similar imidazole derivatives?

- HPLC : Use C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) to resolve positional isomers.

- Membrane technologies : Employ nanofiltration for solvent recycling and impurity removal .

- Chiral separations : Use amylose-based CSPs for enantiomeric resolution if asymmetric synthesis is applied .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.